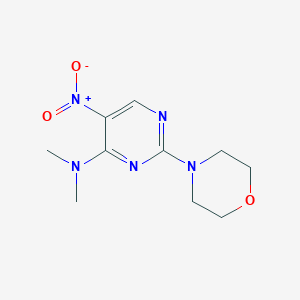

![molecular formula C10H13ClF3N B6603172 methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride CAS No. 2305079-50-7](/img/structure/B6603172.png)

methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride, also known as Methylenebis(trifluoromethyl)amine hydrochloride, is a colorless, volatile liquid with a strong, ammonia-like odor. It is an organic compound with the molecular formula C5H7F3N2.HCl. It is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in chemical research and as a catalyst in a variety of reactions.

科学的研究の応用

Methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is used in a variety of scientific research applications. It is used as a reagent in a variety of organic synthesis reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in a variety of reactions. Additionally, it is used as a reagent in research involving nucleophilic substitution reactions and in the synthesis of amino acids, peptides, and proteins.

作用機序

Target of Action

Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a combination of free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that compounds with similar structures can affect various pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been known to produce neurotransmitters and act as receptor antagonists .

Action Environment

The action, efficacy, and stability of methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds .

実験室実験の利点と制限

Methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is a highly reactive compound and is easily synthesized in the laboratory. It has a low boiling point, making it easy to distill and purify. Additionally, it is a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. However, it is volatile and can be explosive in certain conditions, so it must be handled with caution.

将来の方向性

Methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride has a wide range of potential applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and other organic compounds. Future research should focus on developing new methods of synthesis and purification, as well as exploring new applications of the compound. Additionally, research should focus on understanding the mechanism of action and potential biochemical and physiological effects of the compound. Finally, research should focus on exploring the potential advantages and limitations of using the compound in laboratory experiments.

合成法

Methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is synthesized through a two-step process. In the first step, the compound is produced by the reaction of methylenebis(trifluoromethyl)amine and hydrochloric acid. In the second step, the product is purified by distillation.

特性

IUPAC Name |

N-methyl-2-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-14-7-6-8-4-2-3-5-9(8)10(11,12)13;/h2-5,14H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZVOYBBJYNURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=C1C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)

![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)

![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)

![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)

![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)

![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)

![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)

![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)

![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)